molecular formula C15H15Br B8203883 1-Bromo-4-[1-(p-tolyl)ethyl]benzene

1-Bromo-4-[1-(p-tolyl)ethyl]benzene

Cat. No. B8203883
M. Wt: 275.18 g/mol
InChI Key: ZYYCPCALHJRNFJ-UHFFFAOYSA-N
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Description

1-Bromo-4-[1-(p-tolyl)ethyl]benzene is a useful research compound. Its molecular formula is C15H15Br and its molecular weight is 275.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-4-[1-(p-tolyl)ethyl]benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-[1-(p-tolyl)ethyl]benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalyst in Synthesis : It serves as an efficient catalyst for the one-pot synthesis of 3-substituted indoles, yielding good to high results from indole, aldehydes, and aryl compounds (Ghorbani‐Vaghei, Shahbazi, & Toghraei-Semiromi, 2014).

  • Conformational Analysis : It is utilized in the conformational analysis of substituted nitroethenes in solution (Chachkov et al., 2008).

  • Ring Halogenations : The compound plays a role in ring halogenations of polyalkylbenzenes, particularly in preparing 2-bromo-4-iodo-1,3,5-trimethylbenzene (Bovonsombat & Mcnelis, 1993).

  • Synthesis of Bromo-Compounds : It is used in synthesizing various 4-bromo-compounds, including 1-aryl-3-benzoyl-4-hydroxypyrazoles and 1-aryl-3-benzoyl-5-arylpyrazoles (Garg & Singh, 1970).

  • Synthesis of Pyran-Carbonitriles : It assists in synthesizing 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-carbonitriles (Zhuo, Wyler, & Schenk, 1995).

  • Graphene Nanoribbons Synthesis : As a precursor, it aids in the bottom-up synthesis of planar one-dimensional graphene nanoribbons with controlled edge morphology and narrow widths (Patil et al., 2012).

  • Protecting Group and Reagent : It serves as a stable protecting group for hydroxyl groups, a reagent for p-bromobenzylation, and a substrate for Suzuki type coupling reactions (Herzner & Seeberger, 2003).

  • Dendritic Extension : This compound offers an efficient route to molecular building block precursors for dendritic extension, establishing a modular methodology for assembly and organization of connectivity (Casado & Stobart, 2000).

  • Dihalo Derivative Studies : As a dihalo derivative, it is used in studies related to (bromoalkyl)benzenes with bromine atoms directly bonded to the benzene ring (Modelli, 2005).

  • Synthesis of Benzyne Precursors : It is a key starting material for synthesizing benzyne precursors, Lewis acid catalysts, and certain luminophores (Reus et al., 2012).

properties

IUPAC Name

1-bromo-4-[1-(4-methylphenyl)ethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Br/c1-11-3-5-13(6-4-11)12(2)14-7-9-15(16)10-8-14/h3-10,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYCPCALHJRNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(1-(p-tolyl)ethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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